molecular formula C8H6BrNO2 B15364444 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one

3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one

Cat. No.: B15364444
M. Wt: 228.04 g/mol
InChI Key: GRJONFQHFZQLDA-UHFFFAOYSA-N
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Description

3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one is a heterocyclic compound that features a bromine atom attached to a pyrano-pyridine fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrano-pyridine core. This can be achieved through a cyclization reaction involving a suitable pyridine derivative and a dihydropyran compound.

    Bromination: The bromine atom is introduced via an electrophilic bromination reaction. This step often employs bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation or reduction reactions, altering the oxidation state of the pyrano-pyridine ring system.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted pyrano-pyridine derivative.

Scientific Research Applications

3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly in the development of anticancer and antimicrobial drugs.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism by which 3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyrano-pyridine ring system can form specific interactions with active sites or binding pockets, leading to inhibition or modulation of biological activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-6H-pyrano[3,4-B]pyridin-5(8H)-one: can be compared with other brominated heterocycles such as:

Uniqueness

The uniqueness of this compound lies in its specific ring fusion and the position of the bromine atom, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable scaffold in the design of new molecules for various applications.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

3-bromo-8H-pyrano[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H6BrNO2/c9-5-1-6-7(10-2-5)3-12-4-8(6)11/h1-2H,3-4H2

InChI Key

GRJONFQHFZQLDA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=N2)Br)C(=O)CO1

Origin of Product

United States

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